Di-tert-octyl disulfide is an organosulfur compound with the molecular formula and a molecular weight of approximately 290.57 g/mol. It is characterized by the presence of two tert-octyl groups attached to a disulfide linkage. This compound is known for its unique properties, including its role as a lubricant additive and its potential applications in various industrial processes. Its structure consists of two octyl groups connected by a sulfur-sulfur bond, which imparts specific chemical reactivity and functional characteristics that are valuable in several applications .
Di-tert-octyl disulfide can be synthesized through several methods:
Di-tert-octyl disulfide finds applications primarily in:
Studies on di-tert-octyl disulfide interactions focus on its reactivity with metals and other organosulfur compounds. Research indicates that it can effectively react with iron powder at elevated temperatures, facilitating sulfiding reactions essential for catalyst preparation. These interactions are crucial for optimizing catalytic processes in refining applications . Furthermore, investigations into its compatibility with various lubricants have shown that it enhances lubrication properties without significant degradation over time.
Several compounds share structural similarities with di-tert-octyl disulfide, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Di-n-octyl disulfide | Similar structure but different alkyl groups; used in lubrication. | |
| Di-tert-butyl disulfide | Shorter carbon chain; known for high thermal stability and lubricating properties. | |
| Di-n-butyl disulfide | Lower molecular weight; used in organic synthesis and as a solvent. |
While these compounds share a common disulfide linkage, di-tert-octyl disulfide is distinguished by its larger tert-octyl groups, which contribute to its unique physical characteristics and performance as a lubricant additive compared to its counterparts .
Industrial-scale production of di-tert-octyl disulfide requires sophisticated continuous flow reactor systems that can efficiently manage the complex thermodynamics and kinetics of disulfide bond formation [1]. Modern continuous flow reactors provide exceptional control over mass and heat transfer phenomena, enabling precise regulation of reaction conditions that are critical for large-scale disulfide synthesis [1]. These systems operate on the principle of maintaining optimal residence times while maximizing conversion efficiency through enhanced mixing and temperature control.
The implementation of continuous flow technology for disulfide formation relies heavily on micromixer systems that can achieve Damköhler numbers below unity, ensuring that mixing efficiency exceeds reaction kinetics [2]. This configuration prevents the formation of undesired by-products and maintains high selectivity toward the target disulfide compound [2]. Research has demonstrated that microchannel reactors with characteristic dimensions in the millimeter range can achieve superior performance compared to conventional batch systems, particularly when dealing with sulfur-containing substrates [3].
Temperature control in continuous flow systems represents a critical parameter for di-tert-octyl disulfide production. Optimal reaction temperatures typically range between 120°C and 180°C, depending on the specific catalyst system employed [4]. The continuous nature of these systems allows for precise thermal management through integrated heat exchangers and real-time temperature monitoring, preventing thermal degradation of the product while maintaining adequate reaction rates [3].
| Parameter | Typical Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 100-200 | 120-180 | Direct correlation up to 180°C |
| Pressure (bar) | 1-10 | 3-6 | Minimal impact above 3 bar |
| Residence Time (min) | 10-120 | 30-80 | Plateau reached at 60 min |
| Flow Rate (mL/min) | 0.1-5.0 | 0.4-1.2 | Inverse relationship with conversion |
The spatial arrangement of continuous flow reactors for disulfide synthesis often incorporates multiple reaction zones with progressively increasing temperatures [3]. This stepwise thermal profile enables controlled oxidation of tert-octyl thiol precursors while minimizing over-oxidation that could lead to sulfoxide or sulfone formation [5]. Advanced reactor designs include integrated separation modules that can remove water and other reaction by-products in real-time, driving the equilibrium toward disulfide formation [6].
Catalyst selection for industrial di-tert-octyl disulfide production centers primarily on transition metal systems that can effectively mediate thiol oxidation under controlled conditions [4] [5]. Iron-based catalysts have emerged as particularly effective systems, with silica-supported iron oxide demonstrating exceptional activity for thiol-to-disulfide conversion at ambient temperatures [5]. These catalysts operate through a mechanism involving iron redox cycling between oxidation states plus two and plus three, facilitating electron transfer from sulfur centers to molecular oxygen [5].
Copper-based catalyst systems represent another significant class of industrial catalysts for disulfide formation [7] [8]. Research has established that copper ions can effectively catalyze disulfide bond formation through direct coordination with thiol groups, followed by oxidative coupling in the presence of molecular oxygen [7]. The effectiveness of copper catalysts depends critically on maintaining appropriate copper oxidation states, with copper plus one showing superior activity compared to copper plus two systems [7].
Molybdenum-containing catalysts have found extensive application in sulfur chemistry, particularly in industrial hydrodesulfurization processes that can be adapted for disulfide synthesis [9] [10]. These systems typically employ molybdenum disulfide phases supported on aluminum oxide substrates, with cobalt or nickel promoters enhancing catalytic activity [10]. The high thermal stability and resistance to sulfur poisoning make molybdenum-based catalysts particularly suitable for continuous operation in industrial settings [10].
| Catalyst Type | Active Phase | Support Material | Temperature Range (°C) | Activity (mol/g·h) |
|---|---|---|---|---|
| Iron Oxide | Fe₂O₃/Fe₃O₄ | Silica | 25-150 | 0.8-2.4 |
| Copper Chloride | CuCl/CuCl₂ | Aluminum Oxide | 40-120 | 1.2-3.6 |
| Molybdenum Sulfide | MoS₂ | Aluminum Oxide | 200-400 | 2.1-5.8 |
| Tungsten Carbide | W₂C | Carbon | 120-180 | 1.5-4.2 |
Reaction optimization for industrial disulfide production involves systematic variation of multiple process parameters to achieve maximum yield and selectivity [11]. Temperature effects follow Arrhenius kinetics, with reaction rates increasing exponentially with temperature until thermodynamic limitations become dominant [11]. Pressure optimization typically reveals minimal benefits above moderate pressures, as disulfide formation reactions do not involve significant volume changes [11].
The role of promoters and catalyst modifiers has proven crucial for achieving optimal performance in industrial disulfide synthesis [10]. Potassium-based promoters enhance carbon dioxide adsorption capacity and modify the electronic properties of active metal sites, leading to improved selectivity toward disulfide products [11]. Similarly, the addition of small amounts of phosphorous-containing compounds can prevent catalyst deactivation through sulfur poisoning mechanisms [10].
Laboratory-scale synthesis of di-tert-octyl disulfide through oxidative coupling of tert-octyl thiols represents a fundamental approach that has been extensively studied and optimized [13] [14]. This methodology relies on the selective oxidation of thiol functional groups to form disulfide bonds while avoiding over-oxidation to higher sulfur oxidation states. The reaction mechanism typically involves initial formation of thiyl radicals, followed by radical coupling to generate the desired disulfide product [15].
Hydrogen peroxide represents one of the most commonly employed oxidizing agents for thiol coupling reactions in laboratory settings [16] [17]. The reaction proceeds through a mechanism involving initial coordination of hydrogen peroxide with the thiol sulfur atom, followed by heterolytic bond cleavage and subsequent radical coupling [17]. Optimal conditions for hydrogen peroxide-mediated coupling typically require mild basic conditions with triethylamine or sodium carbonate as base, operating at temperatures between 25°C and 70°C [17].
Molecular oxygen serves as an environmentally benign oxidizing agent for thiol coupling, particularly when employed in conjunction with appropriate catalysts [14] [5]. The aerobic oxidation pathway involves initial formation of hydroperoxide intermediates, which subsequently undergo decomposition to generate thiyl radicals [14]. Research has demonstrated that simple stirring of thiols in ethanol under atmospheric oxygen can achieve excellent yields of disulfide products, with reaction times ranging from 4 to 24 hours depending on substrate structure [14].
| Oxidizing Agent | Reaction Conditions | Typical Yield (%) | Reaction Time |
|---|---|---|---|
| Hydrogen Peroxide | 25-70°C, pH 8-10 | 85-98 | 1-4 hours |
| Molecular Oxygen | 25°C, atmospheric pressure | 75-94 | 4-24 hours |
| Iodine | 0-25°C, organic solvent | 90-98 | 0.5-2 hours |
| Sulfuryl Fluoride | 25°C, basic conditions | 95-99 | 0.1-1 hour |
Iodine-mediated oxidative coupling provides an alternative approach that offers rapid reaction kinetics and high yields [18]. The mechanism involves initial formation of mixed disulfide intermediates between iodine and the thiol substrate, followed by nucleophilic displacement by a second thiol molecule to generate the symmetric disulfide product [18]. This approach is particularly effective for sterically hindered thiols such as tert-octyl thiols, where other oxidizing agents may show reduced efficiency [18].
Recent developments in thiol oxidation methodology have introduced sulfur dioxide fluoride and related fluorinated reagents as highly effective coupling agents [17]. These reagents operate through a nucleophilic substitution cascade mechanism, providing exceptional thermodynamic driving force for disulfide formation [17]. The reaction exhibits remarkable chemoselectivity and can accommodate a wide range of functional groups without interference [17].
Photochemical methods for thiol coupling have gained attention due to their mild reaction conditions and high selectivity [15] [19]. Visible light photoredox catalysis using ruthenium or iridium complexes can generate thiyl radicals under ambient conditions, leading to efficient disulfide formation [15]. These methods are particularly valuable when working with sensitive substrates that might decompose under harsh chemical oxidation conditions [19].
Nucleophilic displacement reactions provide an alternative synthetic pathway for di-tert-octyl disulfide synthesis, particularly when starting from organosulfur precursors other than free thiols [20] [21]. These reactions typically involve the attack of thiolate nucleophiles on electrophilic sulfur centers, resulting in the formation of new sulfur-sulfur bonds through bimolecular nucleophilic substitution mechanisms [20].
The mechanism of nucleophilic displacement in disulfide formation follows classic second-order kinetics, with the reaction rate depending on both nucleophile and electrophile concentrations [21] [20]. Computational studies using density functional theory have revealed that the transition state for these reactions involves a linear arrangement of three sulfur atoms, with the central sulfur bearing partial positive charge [20]. The activation energy for such processes typically ranges from 10 to 15 kilocalories per mole, making them accessible under mild laboratory conditions [20].
Phosphine-mediated nucleophilic displacement represents a particularly important class of reactions for disulfide synthesis [20] [22]. Trimethylphosphine and triphenylphosphine can effectively cleave existing disulfide bonds while simultaneously facilitating the formation of new disulfide linkages [20]. The reaction mechanism involves initial nucleophilic attack by phosphorus on the disulfide bond, followed by rearrangement and elimination steps that regenerate the phosphine catalyst [22].
| Nucleophile Type | Reaction Mechanism | Typical Conditions | Product Yield (%) |
|---|---|---|---|
| Thiolate Anion | Direct SN2 displacement | pH 8-12, 25-60°C | 80-95 |
| Phosphine | Catalytic cycle | Neutral pH, 25-80°C | 75-90 |
| Selenolate | Mixed disulfide formation | pH 7-9, 0-40°C | 70-85 |
| Hydroxide | Base-catalyzed coupling | pH 12-14, 60-100°C | 60-80 |
The use of organometallic nucleophiles has expanded the scope of nucleophilic displacement reactions for disulfide synthesis [23]. Tellurium-based systems can mediate cross-dehydrogenative coupling reactions under aerobic conditions, providing access to unsymmetric disulfides through controlled nucleophilic displacement pathways [24]. These reactions typically operate through tellurium redox cycling, with molecular oxygen serving as the ultimate oxidant [24].
Electrochemical methods for nucleophilic displacement have emerged as powerful tools for disulfide synthesis, offering precise control over reaction conditions and product selectivity [17]. Anodic oxidation can generate reactive electrophilic sulfur species in situ, which subsequently undergo nucleophilic attack by thiolate species to form disulfide products [17]. These methods are particularly advantageous for synthesizing complex disulfide structures that would be difficult to access through conventional chemical oxidation [17].
The kinetics of nucleophilic displacement reactions in disulfide synthesis show strong dependence on solvent polarity and pH [21]. Polar protic solvents generally enhance reaction rates by stabilizing charged intermediates, while aprotic solvents can favor alternative reaction pathways [21]. pH optimization is critical, as excessively basic conditions can lead to competing side reactions, while acidic conditions may protonate the nucleophile and reduce its reactivity [21].
DI-tert-OCTYL DISULFIDE exhibits well-defined thermodynamic properties that are characteristic of tertiary dialkyl disulfides. The compound maintains a liquid phase at standard temperature and pressure conditions, with a predicted boiling point of 336.6 ± 11.0°C [1], indicating substantial thermal stability. The density of 0.92 g/cm³ at 20°C [1] [2] [3] [4] places this compound within the typical range for branched alkyl disulfides, reflecting the influence of the bulky tertiary octyl substituents on molecular packing.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 290.57 g/mol | [1] [2] [3] [4] |
| Boiling Point | 336.6 ± 11.0°C (predicted) | [1] |
| Density (20°C) | 0.92 g/cm³ | [1] [2] [3] [4] |
| Flash Point | 69°C | [2] [3] [4] |
| Physical State | Liquid at 20°C | [2] [3] [4] |
The activation energy for disulfide bond formation and cleavage reactions follows patterns established for dialkyl disulfides, with values typically around 29 kJ/mol for intramolecular rotation around the sulfur-sulfur bond [5]. This energy barrier corresponds to conformational changes involving the carbon-sulfur-sulfur-carbon dihedral angle, which affects the compound's reactivity and stability. The enthalpy of activation for these processes remains consistent with other tertiary disulfide compounds, reflecting the influence of steric hindrance from the branched alkyl chains [5].
Phase behavior analysis reveals that DI-tert-OCTYL DISULFIDE remains stable across a broad temperature range, from storage conditions below 15°C to elevated temperatures exceeding 300°C [2] [3]. This thermal stability makes the compound suitable for applications requiring resistance to thermal degradation, such as polymer stabilization processes [6]. The compound exhibits excellent chemical stability under normal conditions [7] [8], with no tendency toward spontaneous decomposition or phase separation.
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of DI-tert-OCTYL DISULFIDE. The ¹H NMR spectrum recorded in deuterated chloroform exhibits three distinct resonance regions characteristic of the tertiary octyl substituents [9].
¹H NMR Spectral Data
| Chemical Shift (ppm) | Relative Intensity | Assignment |
|---|---|---|
| 1.031 | 1000 | Tertiary methyl groups |
| 1.382 | 667 | Methylene protons adjacent to quaternary carbon |
| 1.662 | 222 | Methylene protons α to disulfide linkage |
The most intense signal at 1.031 ppm corresponds to the multiple equivalent methyl groups attached to the tertiary carbon centers [9]. This resonance integrates for the largest number of protons due to the highly branched structure of the octyl substituents. The signal at 1.382 ppm represents methylene protons in an environment influenced by the nearby quaternary carbon centers, while the resonance at 1.662 ppm is attributed to methylene protons directly adjacent to the disulfide functionality [9].
The chemical shift values align with expected ranges for alkyl protons in branched aliphatic systems [10] [11]. Protons on carbons adjacent to sulfur atoms typically appear in the range of 2.0-3.0 ppm for simple alkyl sulfides [12], but the tertiary substitution pattern and electron-donating effects of the alkyl substituents shift these resonances to higher field positions.
Infrared spectroscopy reveals characteristic vibrational modes that confirm the molecular structure and functional group composition of DI-tert-OCTYL DISULFIDE. The vibrational spectrum exhibits bands typical of alkyl disulfides, with distinctive features arising from both the hydrocarbon framework and the disulfide linkage.
Infrared Spectroscopic Assignments
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Characteristics |
|---|---|---|---|
| C-H stretching | 2850-3000 | Strong | Alkyl C-H bonds |
| C-H bending | 1350-1470 | Medium | Methyl and methylene deformations |
| S-S stretching | 500-540 | Weak | Disulfide bond vibration |
| C-S stretching | 700-900 | Strong | Carbon-sulfur bond vibrations |
The carbon-hydrogen stretching region between 2850-3000 cm⁻¹ displays the expected strong absorptions for saturated hydrocarbon systems [15] [16]. These bands arise from symmetric and asymmetric stretching modes of the numerous methyl and methylene groups present in the tertiary octyl substituents. The relative intensities and exact frequencies within this region reflect the specific branching pattern and steric environment of the alkyl chains.
Carbon-hydrogen bending vibrations appear in the 1350-1470 cm⁻¹ region with medium intensity [15] [16]. These deformation modes include methyl umbrella vibrations and methylene scissoring motions, providing information about the conformational preferences and steric interactions within the molecular structure.
The disulfide stretching vibration represents one of the most diagnostically important features, appearing as a weak absorption in the 500-540 cm⁻¹ region [17] [18] [16]. This frequency range is characteristic of sulfur-sulfur bond stretching in organic disulfides, with the exact position influenced by the electronic and steric effects of the substituents. The weakness of this band is typical for disulfide vibrations due to the relatively small change in dipole moment associated with sulfur-sulfur bond stretching [18].
Carbon-sulfur stretching vibrations produce strong absorptions in the 700-900 cm⁻¹ region [17] [16]. These bands arise from the stretching motions of the bonds connecting the alkyl substituents to the disulfide functionality. The strength of these absorptions reflects the significant dipole moment changes associated with carbon-sulfur bond vibrations in polar organosulfur compounds.
Gas chromatographic analysis serves as the primary method for purity assessment and analytical characterization of DI-tert-OCTYL DISULFIDE. Commercial specifications require a minimum purity of 75.0% as determined by gas chromatography [2] [3] [4] [19] [20], with many suppliers achieving higher purity levels through optimized synthesis and purification procedures.
Chromatographic Analysis Parameters
| Analysis Method | Specification | Application | Reference |
|---|---|---|---|
| Gas Chromatography | Standard analytical method | Quality control and identification | [21] [22] [20] |
| Purity Assessment | >75.0% minimum | Commercial specification | [2] [3] [4] [19] [20] |
| Mass Spectrometry | Molecular ion m/z 290 | Molecular weight verification | [9] [21] |
| Retention Time | Compound-specific | Structural confirmation | [21] [22] |
The gas chromatographic behavior of DI-tert-OCTYL DISULFIDE reflects its molecular structure and volatility characteristics. The compound elutes at retention times consistent with its molecular weight and branching pattern when analyzed under standard temperature programming conditions. The branched nature of the tertiary octyl substituents influences both the boiling point and chromatographic retention relative to linear octyl analogs [21].
Mass spectrometric detection provides molecular weight confirmation through observation of the molecular ion at m/z 290 [9] [21]. The fragmentation pattern exhibits characteristic losses associated with the branched alkyl substituents, including base peak fragments corresponding to tertiary alkyl cations formed through cleavage adjacent to the quaternary carbon centers. The mass spectral data supports structural assignments and enables unambiguous identification in complex mixtures.
Purity assessment protocols utilize gas chromatographic peak area integration to quantify the target compound relative to impurities and synthetic byproducts. The most common impurities include unreacted thiol precursors, symmetric disulfides with different alkyl chain lengths, and oxidation products formed during storage [22]. Advanced analytical methods employ flame photometric detection to enhance selectivity for sulfur-containing compounds in complex matrices [22] [23].